O-Flutamide

Description

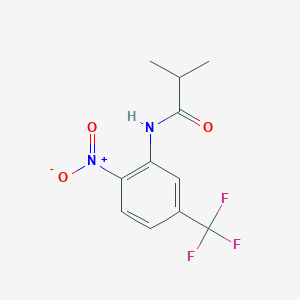

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-8-5-7(11(12,13)14)3-4-9(8)16(18)19/h3-6H,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFQELZYFBRXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164743 | |

| Record name | O-Flutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151262-93-0 | |

| Record name | O-Flutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151262930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Flutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-N-[6-nitro-3-trifluoromethyl)-phenyl]-propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-FLUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72G1HB13G2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of O-Flutamide

Introduction: Understanding O-Flutamide in the Context of Antiandrogens

This compound, systematically named 2-methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide, is a structural isomer of the well-known nonsteroidal antiandrogen, Flutamide.[1] While Flutamide features a nitro group at the 4-position of the aniline ring, this compound is distinguished by the placement of this group at the 2-position (ortho to the amide linkage). This seemingly subtle structural shift has significant implications for its chemical properties and, potentially, its biological activity. This compound is often encountered as a related substance or impurity in the synthesis of Flutamide, designated as "Flutamide EP Impurity F".[2]

This guide provides a comprehensive technical overview of the synthesis and chemical properties of this compound, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into a validated synthetic route, explore its physicochemical and spectroscopic characteristics, and discuss its putative mechanism of action in the context of its more famous isomer.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is principally achieved through a nucleophilic acyl substitution reaction. This standard yet elegant method involves the acylation of an appropriately substituted aniline with an acyl halide. The causality behind this choice of reaction is its high efficiency and reliability for amide bond formation.

The logical starting material is 2-nitro-5-(trifluoromethyl)aniline . This precursor contains the necessary trifluoromethyl and ortho-nitro substitutions on the aromatic ring. The nucleophilic nitrogen of the aniline attacks the electrophilic carbonyl carbon of isobutyryl chloride . A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion. A catalyst, such as 4-dimethylaminopyridine (DMAP), is often employed to accelerate the reaction by forming a highly reactive acylpyridinium intermediate.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the this compound synthesis.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established methodologies for the synthesis of flutamide isomers.[3][4] This self-validating system includes in-process controls to ensure reaction completion and purity of the final product.

Materials:

-

2-Nitro-5-(trifluoromethyl)aniline

-

Isobutyryl chloride (molar ratio to aniline: 1.2:1)

-

4-Dimethylaminopyridine (DMAP) (molar ratio to aniline: 0.12:1)

-

N,N-Dimethylacetamide (DMA) (Acid scavenger)

-

1,2-Dichloroethane (Solvent)

-

Ethanol (Recrystallization solvent)

-

Deionized Water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-nitro-5-(trifluoromethyl)aniline in 1,2-dichloroethane. Add N,N-dimethylacetamide as the acid scavenger and a catalytic amount of DMAP.

-

Initial Cooling: Cool the reaction mixture to between 5-10°C using an ice bath. This controlled temperature is critical to manage the exothermicity of the acylation reaction and minimize potential side reactions.

-

Reagent Addition: Add isobutyryl chloride dropwise to the cooled solution via the dropping funnel while maintaining the internal temperature between 5-10°C. The rate of addition should be carefully controlled.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature (18-25°C) and stir for 0.5-1.5 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is completely consumed.

-

Workup and Isolation: Upon completion, add water to the reaction mixture. Heat the mixture to distill off the 1,2-dichloroethane solvent. The crude this compound will precipitate from the aqueous solution.

-

Purification: Filter the crude solid and wash thoroughly with water. The primary purification is achieved by recrystallization from ethanol to yield the final, purified this compound product.

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR, IR, and Mass Spectrometry.

Chemical and Physical Properties of this compound

The physicochemical properties of a compound are paramount for its handling, formulation, and understanding its behavior in biological systems. While extensive experimental data for this compound is not as readily available as for Flutamide, we can compile its known and computed properties.

| Property | Value | Source |

| IUPAC Name | 2-methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide | PubChem[1] |

| CAS Number | 151262-93-0 | PubChem[1] |

| Molecular Formula | C₁₁H₁₁F₃N₂O₃ | PubChem[1] |

| Molecular Weight | 276.21 g/mol | PubChem[1] |

| XLogP3 (Computed) | 3.7 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a septet for the CH proton) and distinct signals for the three protons on the aromatic ring, with coupling patterns dictated by their ortho, meta, and para relationships. The amide proton (N-H) will appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon spectrum will display signals for the carbonyl carbon of the amide, the carbons of the isopropyl group, and the carbons of the trifluoromethyl- and nitro-substituted benzene ring.

-

Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the N-H stretch of the secondary amide (around 3300 cm⁻¹), the C=O stretch of the amide (Amide I band, ~1680 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would readily show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to its molecular weight (276.21). Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, including the loss of the isobutyryl group.[5][6]

Biological Activity and Putative Mechanism of Action

The primary therapeutic action of Flutamide is its function as a pure antiandrogen.[7][8] It acts as a competitive antagonist at the androgen receptor (AR), preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[8][9] This blockade inhibits the translocation of the AR to the nucleus and subsequent transcription of androgen-dependent genes that promote cell growth, particularly in prostate cancer.[10] Flutamide itself is a prodrug that is metabolized in the liver to the more potent 2-hydroxyflutamide.[10]

Given that this compound is a structural isomer of Flutamide, it is highly probable that it shares the same mechanism of action—competitive antagonism of the androgen receptor. The different positioning of the nitro and trifluoromethyl groups will influence the electronic and steric properties of the molecule, which in turn will affect its binding affinity (Ki) for the androgen receptor compared to Flutamide and its active metabolite.[11] However, specific binding studies and in-vivo potency data for this compound are not widely reported in the literature, underscoring its status primarily as a reference standard and synthetic impurity rather than a developed therapeutic agent.

Visualizing the Putative Mechanism of Action

This diagram outlines the generally accepted mechanism for nonsteroidal antiandrogens like Flutamide, which is the hypothesized mechanism for this compound.

Caption: Putative mechanism of this compound action.

Safety and Handling

Based on available safety data, this compound is considered a hazardous substance.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H361: Suspected of damaging fertility or the unborn child

Conclusion

This compound serves as an important case study in isomerism, demonstrating how positional changes in functional groups can define a molecule's role—in this case, primarily as a reference standard and impurity in the production of the active pharmaceutical ingredient, Flutamide. The synthetic route via nucleophilic acyl substitution is robust and well-understood. While its chemical and physical properties can be characterized by standard analytical techniques, its specific biological activity remains an area with limited public data, though a mechanism analogous to Flutamide is strongly presumed. This guide provides the foundational knowledge for researchers to synthesize, characterize, and safely handle this compound in a laboratory setting.

References

-

Patsnap. (2024, July 17). What is the mechanism of Flutamide? Synapse. Retrieved from [Link][10]

-

Simard, J., Luthy, I., Guay, J., Bélanger, A., & Labrie, F. (1986). Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues. Molecular and Cellular Endocrinology, 44(3), 261–270. Retrieved from [Link][11]

-

Pharmaffiliates. (n.d.). Flutamide - Impurity F. Retrieved from [Link][2]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 384646, this compound. Retrieved from [Link][1]

-

Axios Research. (n.d.). This compound. Retrieved from [Link][12]

-

Labrie, F. (1993). Mechanism of action and pure antiandrogenic properties of flutamide. Cancer, 72(12 Suppl), 3816–3827. Retrieved from [Link][7]

-

Siddiqui, A., & Titi, M. (2023). Flutamide. In StatPearls. StatPearls Publishing. Retrieved from [Link][13]

-

Milon, A., et al. (2021). Flutamide treatment reveals a relationship between steroidogenic activity of Leydig cells and ultrastructure of their mitochondria. Scientific Reports, 11(1), 13735. Retrieved from [Link][9]

-

Nerz, D. (n.d.). Experiment 25: Synthesis of Flutamide. Retrieved from [Link][14][15]

-

Tevell, A., et al. (2006). Flutamide metabolism in four different species in vitro and identification of flutamide metabolites in human patient urine by high performance liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 41(5), 642–652. Retrieved from [Link][5]

-

Tevell, A., et al. (2006). Flutamide metabolism in four different species in vitro and identification of flutamide metabolites in human patient urine by high performance liquid chromatography/tandem mass spectrometry. ResearchGate. Retrieved from [Link][16]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3397, Flutamide. Retrieved from [Link][17]

-

Taylor & Francis. (n.d.). Flutamide – Knowledge and References. Retrieved from [Link][18]

-

Google Patents. (n.d.). CN103408447B - Process for synthesizing flutamide. Retrieved from [3]

-

Google Patents. (n.d.). CN103408447A - Process for synthesizing flutamide. Retrieved from [4]

-

Al-Othman, Z. A., et al. (2015). Detection of Flutamide in pharmaceutical dosage using higher electrospray ionization mass spectrometry (ESI-MS) tandem mass coupled with Soxhlet apparatus. ResearchGate. Retrieved from [Link][6]

-

ResearchGate. (n.d.). IR Spectra of (A) OBM, (B) physical mixture, (C) flutamide-loaded.... Retrieved from [Link][19]

-

ResearchGate. (n.d.). FT-IR spectra of Flutamide (a), Plain SA/KARAYA GUM blend membrane (b).... Retrieved from [Link][20]

-

PharmaCompass. (n.d.). Flutamide | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link][21]

-

ATB - Automated Topology Builder. (n.d.). Flutamide | C11H11F3N2O3 | MD Topology | NMR | X-Ray. Retrieved from [Link][22]

-

SpectraBase. (n.d.). Flutamide - Optional[ATR-IR] - Spectrum. Retrieved from [Link][23]

-

Brazilian Journal of Analytical Chemistry. (2024). Innovative Potentiometric Quantification of Flutamide Using Novel Ion-Selective Electrodes with Sulfonphthalein Dyes. Retrieved from [Link][24]

Sources

- 1. This compound | C11H11F3N2O3 | CID 384646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CN103408447B - Process for synthesizing flutamide - Google Patents [patents.google.com]

- 4. CN103408447A - Process for synthesizing flutamide - Google Patents [patents.google.com]

- 5. Flutamide metabolism in four different species in vitro and identification of flutamide metabolites in human patient urine by high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of action and pure antiandrogenic properties of flutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flutamide - Wikipedia [en.wikipedia.org]

- 9. Flutamide treatment reveals a relationship between steroidogenic activity of Leydig cells and ultrastructure of their mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Flutamide? [synapse.patsnap.com]

- 11. Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound - CAS - 151262-93-0 | Axios Research [axios-research.com]

- 13. Flutamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. drnerz.com [drnerz.com]

- 15. drnerz.com [drnerz.com]

- 16. researchgate.net [researchgate.net]

- 17. Flutamide | C11H11F3N2O3 | CID 3397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Flutamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 22. Flutamide | C11H11F3N2O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 23. spectrabase.com [spectrabase.com]

- 24. brjac.com.br [brjac.com.br]

An In-depth Technical Guide on the Biological Activity and Androgen Receptor Binding of O-Flutamide

This guide provides a comprehensive technical overview of O-Flutamide, a nonsteroidal antiandrogen, focusing on its biological activity and interaction with the androgen receptor (AR). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's mechanism of action and experimental characterization.

Introduction: The Role of this compound in Androgen Receptor Antagonism

Flutamide, a nonsteroidal antiandrogen, serves as a critical tool in the therapeutic management of androgen-dependent conditions, most notably prostate cancer.[1][2][3][4][5][6] It operates as a competitive antagonist of the androgen receptor, thereby inhibiting the biological effects of androgens like testosterone and dihydrotestosterone (DHT).[1][4][7][8] Flutamide itself is a prodrug, meaning it is metabolized in the liver to its active form, hydroxyflutamide (often referred to as this compound), which is the primary mediator of its antiandrogenic effects.[3][4][9] This guide will delve into the specifics of this compound's interaction with the androgen receptor and the methodologies used to characterize this interaction.

Molecular Mechanism of Action: Competitive Inhibition of the Androgen Receptor

The primary mechanism by which this compound exerts its biological effect is through competitive antagonism at the androgen receptor.[4][10] Androgens, such as testosterone and its more potent metabolite DHT, bind to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus.[7] Once in the nucleus, the androgen-AR complex binds to specific DNA sequences known as androgen response elements (AREs), initiating the transcription of target genes that promote cell growth and survival, particularly in prostate cancer cells.[3][7]

This compound, as a competitive antagonist, directly competes with endogenous androgens for the same binding site on the androgen receptor.[4][7] By binding to the AR, this compound prevents the binding of testosterone and DHT, thereby blocking the downstream signaling cascade that leads to androgen-mediated gene expression.[3][7] This inhibition of androgen signaling ultimately leads to a reduction in the growth of androgen-dependent tissues and tumors.[5][11][12]

The central inhibition of androgen receptors by flutamide can also lead to an increase in luteinizing hormone (LH), which in turn stimulates the testes to produce more testosterone.[3][10] However, the direct blockade of the androgen receptors in the target tissues counteracts the effects of this increased testosterone.[5]

Caption: Workflow for a competitive radioligand binding assay to determine AR binding affinity.

Androgen-Responsive Reporter Gene Assay

This functional assay measures the ability of a compound to either activate or inhibit androgen receptor-mediated gene transcription.

Objective: To determine if this compound acts as an agonist or antagonist of the androgen receptor and to quantify its potency.

Materials:

-

A suitable mammalian cell line (e.g., PC-3 or LNCaP prostate cancer cells) that either endogenously expresses the AR or is transiently transfected with an AR expression vector.

-

A reporter plasmid containing an androgen-responsive promoter driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

-

A transfection reagent.

-

Testosterone or DHT as the agonist.

-

This compound at various concentrations.

-

Lysis buffer and substrate for the reporter enzyme.

-

A luminometer or spectrophotometer.

Step-by-Step Methodology:

-

Cell Culture and Transfection: Culture the cells and transfect them with the AR expression vector (if necessary) and the androgen-responsive reporter plasmid.

-

Treatment: After transfection, treat the cells with:

-

Vehicle control (to measure basal activity).

-

An androgen agonist (e.g., DHT) alone (to measure maximal activation).

-

This compound alone (to test for agonist activity).

-

The androgen agonist in the presence of increasing concentrations of this compound (to test for antagonist activity).

-

-

Incubation: Incubate the treated cells for a sufficient period (e.g., 24-48 hours) to allow for gene expression.

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme according to the manufacturer's protocol.

-

Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. For antagonist activity, plot the reporter activity against the logarithm of the this compound concentration in the presence of the agonist. The IC50 value for the inhibition of androgen-induced transcription can then be determined.

Conclusion

This compound, the active metabolite of flutamide, is a potent nonsteroidal antiandrogen that functions as a competitive antagonist of the androgen receptor. Its biological activity is well-characterized, with a clear mechanism of action involving the direct inhibition of androgen binding to the AR, thereby preventing the downstream signaling events that lead to the transcription of androgen-responsive genes. The binding affinity of this compound for the AR has been quantified through various in vitro assays, demonstrating its effectiveness in competing with endogenous androgens. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel androgen receptor modulators, which is essential for the development of improved therapies for androgen-dependent diseases.

References

-

Wikipedia. (n.d.). Antiandrogen. Retrieved from [Link]

-

Simard, J., Luthy, I., Guay, J., Bélanger, A., & Labrie, F. (1986). Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues. Molecular and Cellular Endocrinology, 44(3), 261-270. Retrieved from [Link]

-

Pouliot, F., Martel, C., & Labrie, F. (1995). Effects of steroidal and non-steroidal antiandrogens on the androgen binding properties of the rat ventral prostate androgen receptor. Journal of Steroid Biochemistry and Molecular Biology, 55(3-4), 335-343. Retrieved from [Link]

-

Mills, I. G. (2021). Eighty Years of Targeting Androgen Receptor Activity in Prostate Cancer: The Fight Goes on. International Journal of Molecular Sciences, 22(3), 1269. Retrieved from [Link]

-

Wikipedia. (n.d.). Nonsteroidal antiandrogen. Retrieved from [Link]

-

Parmar, S. (2021). Pharmacology of Antiandrogens (Classification, Mechanism of Action, Uses & Side Effects). Retrieved from [Link]

-

Urology Textbook. (n.d.). Flutamide: Mechanism, Adverse Effects, Contraindications, and Dosage. Retrieved from [Link]

-

Sufrin, G., & Coffey, D. S. (1976). Flutamide. Mechanism of action of a new nonsteroidal antiandrogen. Investigative Urology, 13(6), 429-434. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Flutamide?. Retrieved from [Link]

-

Brogden, R. N., & Clissold, S. P. (1989). Flutamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in advanced prostatic cancer. Drugs, 38(2), 185-203. Retrieved from [Link]

-

Wikipedia. (n.d.). Flutamide. Retrieved from [Link]

-

Gao, X., Xie, C., Wang, Y., Luo, Y., Yagai, T., Sun, D., ... & Gonzalez, F. J. (2016). The antiandrogen flutamide is a novel aryl hydrocarbon receptor ligand that disrupts bile acid homeostasis in mice through induction of Abcc4. Toxicology and Applied Pharmacology, 305, 137-146. Retrieved from [Link]

-

Neri, R. O., & Kassem, N. (1989). Pharmacology and pharmacokinetics of flutamide. Urology, 34(4 Suppl), 19-21. Retrieved from [Link]

-

Pérez-Alenza, D., Nieto, A., Pérez, C., Cuesta, P., Castaño, M., & Peña, L. (2017). In vitro and in vivo effect of flutamide on steroid hormone secretion in canine and human inflammatory breast cancer cell lines. Veterinary and Comparative Oncology, 15(4), 1475-1486. Retrieved from [Link]

-

Di Lorenzo, F., Balestrieri, A., & Di Lorenzo, G. (2018). Flutamide-induced hepatotoxicity. European Review for Medical and Pharmacological Sciences, 22(1), 18-20. Retrieved from [Link]

-

Simard, J., Singh, S. M., & Labrie, F. (1994). Comparison of in vitro effects of the pure antiandrogens OH-flutamide, Casodex, and nilutamide on androgen-sensitive parameters. Urology, 44(4), 596-602. Retrieved from [Link]

-

Drugs.com. (2024). How does flutamide work in prostate cancer?. Retrieved from [Link]

-

Goa, K. L., & Ward, A. (1986). Flutamide. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in advanced prostatic cancer. Drugs, 32(2), 158-172. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

El-Gazzar, M. G., & El-Gazzar, M. A. (2020). Synthesis and structure–activity relationship studies of novel dihydropyridones as androgen receptor modulators. RSC Advances, 10(63), 38382-38393. Retrieved from [Link]

-

D'Souza, M. J., & Reed, R. L. (2018). Microscale Synthesis and Spectroscopic Analysis of Flutamide, an Antiandrogen Prostate Cancer Drug. Journal of Chemical Education, 95(8), 1420-1423. Retrieved from [Link]

-

Savolainen, S., Haavisto, T., & Huhtaniemi, I. (2001). In Vivo and in Vitro Effects of Flutamide and Diethylstilbestrol on Fetal Testicular Steroidogenesis in the Rat. Biology of Reproduction, 65(5), 1540-1547. Retrieved from [Link]

-

Slideshare. (n.d.). Flutamide. Retrieved from [Link]

-

Milon, A., Manku, G., March-Bienvenue, A., Pelletier, G., & Zini, A. (2021). Flutamide treatment reveals a relationship between steroidogenic activity of Leydig cells and ultrastructure of their mitochondria. Scientific Reports, 11(1), 13745. Retrieved from [Link]

-

Dressman, J. B., & Reppas, C. (2000). Dissolution rate limited bioavailability of flutamide, and in vitro - in vivo correlation. Journal of Pharmaceutical Sciences, 89(1), 101-109. Retrieved from [Link]

-

Bashir, B., & Asif, N. (2023). Flutamide. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Nique, F., He, G., & Zhang, Z. (2011). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. ASSAY and Drug Development Technologies, 9(3), 276-285. Retrieved from [Link]

-

Stephenson, K. A., & Zubieta, J. (2009). Synthesis and characterization of nonsteroidal-linked M(CO)3+ (M = 99mTc, Re) compounds based on the androgen receptor targeting molecule flutamide. Bioconjugate Chemistry, 20(1), 78-86. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Flutamide – Knowledge and References. Retrieved from [Link]

-

Synapse. (2023). An In-depth Analysis of Flutamide's R&D Progress and Mechanism of Action on Drug Target. Retrieved from [Link]

-

Pérez-Picaso, L., Estébanez, S., Rodríguez-Gascón, A., & Del Villar-Guerra, P. (2020). Innovative Se-Flutamide Derivatives: Enhanced Activity Toward Androgen Receptor (AR)-Dependent and -Independent Prostate Cancer Cells. Molecules, 25(20), 4785. Retrieved from [Link]

-

Gholami, M., Ghasemi, A., & Khosravizadeh, Z. (2021). Reducing the effective dosage of flutamide on prostate cancer cell lines through combination with selenium nanoparticles: An in-vitro study. Journal of Trace Elements in Medicine and Biology, 68, 126839. Retrieved from [Link]

-

ResearchGate. (2018). Detection of Flutamide in pharmaceutical dosage using higher electrospray ionization mass spectrometry (ESI-MS) tandem mass coupled with Soxhlet apparatus. Retrieved from [Link]

-

ResearchGate. (2011). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Retrieved from [Link]

Sources

- 1. Antiandrogen - Wikipedia [en.wikipedia.org]

- 2. Nonsteroidal antiandrogen - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Flutamide? [synapse.patsnap.com]

- 4. Flutamide - Wikipedia [en.wikipedia.org]

- 5. drugs.com [drugs.com]

- 6. Flutamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Eighty Years of Targeting Androgen Receptor Activity in Prostate Cancer: The Fight Goes on - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flutamide, Androgen receptor antagonist (CAS 13311-84-7) | Abcam [abcam.com]

- 9. Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. urology-textbook.com [urology-textbook.com]

- 11. Flutamide. Mechanism of action of a new nonsteroidal antiandrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacology and pharmacokinetics of flutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to In Vitro Studies on the Antiandrogenic Effects of O-Flutamide

Introduction: Unveiling the Antiandrogenic Properties of O-Flutamide in a Preclinical Setting

This compound, a nonsteroidal antiandrogen, serves as a cornerstone in the therapeutic management of androgen-dependent conditions, most notably prostate cancer.[1][2][3] Its clinical efficacy is intrinsically linked to its ability to competitively antagonize the androgen receptor (AR), thereby impeding the proliferative signals mediated by endogenous androgens like testosterone and dihydrotestosterone (DHT).[1][2] It is important to note that this compound is a prodrug, which is metabolized in the liver to its more active form, 2-hydroxyflutamide.[1][4][5][6] This active metabolite is a potent competitor for the androgen receptor.[1][4]

This technical guide provides a comprehensive overview of the essential in vitro methodologies employed to characterize and quantify the antiandrogenic activity of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles, detailed protocols, and data interpretation of key assays. By understanding the nuances of these in vitro systems, researchers can gain profound insights into the compound's mechanism of action and preclinical efficacy.

Part 1: Foundational Assays for Characterizing Androgen Receptor Antagonism

The primary mechanism of this compound's antiandrogenic action is its direct interaction with the androgen receptor. Therefore, the initial tier of in vitro assessment focuses on quantifying its ability to bind to the AR and subsequently inhibit androgen-induced transcriptional activity.

Androgen Receptor (AR) Competitive Binding Assays

Scientific Rationale: This assay directly measures the affinity of this compound for the androgen receptor. By competing with a radiolabeled androgen (e.g., [³H]-R1881, a synthetic androgen) for binding to the AR, the relative binding affinity (Ki) of the test compound can be determined. A lower Ki value indicates a higher binding affinity. This assay provides fundamental evidence of a direct interaction between this compound and the AR.

Experimental Workflow:

Caption: Workflow for an Androgen Receptor Competitive Binding Assay.

Detailed Protocol:

-

Preparation of Androgen Receptor Source:

-

Rat Ventral Prostate Cytosol: Prepare cytosol from the ventral prostates of rats, ensuring all procedures are conducted at 4°C to maintain protein integrity.[7] The protein concentration of the cytosol should be determined using a standard protein assay (e.g., Bradford or BCA).

-

Recombinant Human AR: Alternatively, a purified recombinant human androgen receptor can be used, which offers a more controlled and animal-free system.[8]

-

-

Assay Setup:

-

In a 96-well plate format, add a fixed concentration of the radiolabeled androgen (e.g., [³H]-R1881).

-

Add increasing concentrations of this compound or its active metabolite, hydroxyflutamide.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a non-labeled androgen).

-

-

Incubation:

-

Add the androgen receptor preparation to each well.

-

Incubate the plate at 4°C for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the free radioligand. A common method is the use of a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[7]

-

-

Quantification:

-

After washing to remove unbound radioligand, the radioactivity in each well is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Data Presentation:

| Compound | IC50 (nM) | Ki (nM) |

| This compound | Expected in the higher nM to µM range | Calculated from IC50 |

| Hydroxyflutamide | ~700[4][5] | Calculated from IC50 |

| Dihydrotestosterone (DHT) | Expected in the low nM range | Reference Compound |

AR-Mediated Reporter Gene Assays

Scientific Rationale: This cell-based assay assesses the functional consequence of this compound's interaction with the AR. It measures the ability of the compound to inhibit the transcriptional activity of the AR in response to an androgenic stimulus. Various cell lines, such as the human prostate cancer cell lines PC-3 or LNCaP, or the human breast cancer cell line T47D, are transfected with a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive promoter.[9][10][11] A decrease in reporter gene expression in the presence of an androgen and this compound indicates antagonistic activity.[12]

Signaling Pathway:

Caption: Androgen Receptor Signaling Pathway in a Reporter Gene Assay.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Assay Procedure:

-

Plate the transfected cells in a 96-well plate.

-

Treat the cells with a fixed concentration of an androgen (e.g., dihydrotestosterone, DHT) to induce reporter gene expression.

-

Concurrently, treat the cells with a range of concentrations of this compound.

-

Include appropriate controls: vehicle control, androgen-only control, and this compound-only controls to assess for any agonist activity.

-

-

Incubation:

-

Incubate the cells for 24-48 hours to allow for gene expression and protein synthesis.

-

-

Lysis and Reporter Gene Assay:

-

Lyse the cells to release the cellular contents.

-

Measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

-

Data Analysis:

-

Normalize the reporter gene activity to a measure of cell viability (e.g., total protein content or a viability dye) to account for any cytotoxic effects of the compound.

-

Calculate the percentage of inhibition of androgen-induced reporter activity for each concentration of this compound.

-

Determine the IC50 value from the dose-response curve.

-

Data Presentation:

| Cell Line | Reporter Gene | Agonist | This compound IC50 (µM) |

| PC-3/AR | Luciferase | DHT | Expected in the low µM range |

| T47D | Luciferase | R1881 | Expected in the low µM range |

Part 2: Investigating Effects on Androgen Synthesis

While the primary mechanism of this compound is AR antagonism, a comprehensive in vitro evaluation should also consider potential effects on steroidogenesis, the pathway for androgen synthesis.

Steroidogenesis Assays using H295R Cells

Scientific Rationale: The human H295R adrenocortical carcinoma cell line is a valuable in vitro model for assessing effects on steroidogenesis because it expresses most of the key enzymes required for the synthesis of androgens, estrogens, and corticosteroids.[13][14][15] This assay can detect whether this compound inhibits key enzymes in the androgen biosynthesis pathway, such as 3β-hydroxysteroid dehydrogenase (HSD3B2), which is crucial for the conversion of pregnenolone to progesterone.[16] The OECD has established a test guideline (TG 456) for the H295R steroidogenesis assay.[13][14]

Steroidogenesis Pathway:

Caption: Simplified Androgen Synthesis Pathway and Potential Inhibition by this compound.

Detailed Protocol:

-

Cell Culture:

-

Culture H295R cells in a 24- or 96-well plate format in a serum-free medium supplemented with insulin, transferrin, and selenium.

-

-

Chemical Exposure:

-

Hormone Quantification:

-

After the exposure period, collect the cell culture medium.

-

Measure the concentrations of key steroid hormones, particularly testosterone and estradiol, using validated analytical methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Cell Viability Assessment:

-

Determine cell viability in each well to ensure that any observed changes in hormone levels are not due to cytotoxicity.

-

-

Data Analysis:

-

Normalize hormone concentrations to the vehicle control.

-

Analyze the data for statistically significant increases or decreases in hormone production at different this compound concentrations.

-

Data Presentation:

| Hormone | This compound Concentration (µM) | % Change in Production (vs. Vehicle) |

| Testosterone | 1 | Expected to be minimal |

| 10 | Expected to be minimal | |

| 100 | Expected to be minimal | |

| Estradiol | 1 | Expected to be minimal |

| 10 | Expected to be minimal | |

| 100 | Expected to be minimal |

Note: this compound is not primarily known as a steroidogenesis inhibitor, so significant effects are not anticipated.

Part 3: Ensuring Scientific Integrity and Trustworthiness

For all the described protocols, the inclusion of appropriate controls is paramount to ensure the validity and reproducibility of the results.

-

Positive Controls: A known antiandrogen (e.g., bicalutamide or hydroxyflutamide itself) should be included to confirm that the assay system is responsive to AR antagonists.

-

Negative/Vehicle Controls: A solvent control (e.g., DMSO) is essential to establish the baseline response of the assay.

-

Reference Androgen: In functional assays, a reference androgen (e.g., DHT or R1881) is necessary to induce the biological response that will be antagonized.

-

Cytotoxicity Assays: Concurrent cytotoxicity testing is crucial to ensure that the observed antiandrogenic effects are not a result of cell death.

By adhering to these principles of robust experimental design and incorporating comprehensive controls, the in vitro assessment of this compound's antiandrogenic properties can be conducted with a high degree of scientific rigor and confidence.

References

-

Blankvoort, B. M., de Groene, E. M., & van Meeteren-Kreikamp, A. P. (2001). Development of an androgen reporter gene assay (AR-LUX) utilizing a human cell line with an endogenously regulated androgen receptor. Journal of Steroid Biochemistry and Molecular Biology, 79(1-5), 209-215. [Link]

-

Bauer, E. R., Bitsch, N., Brunn, H., & Part, P. (2000). Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals. Environmental Health Perspectives, 108(10), 951-956. [Link]

-

U.S. Environmental Protection Agency. (2002). Protocol for Androgen Receptor Competitive Binding Assay. ICCVAM AR Binding BRD (2002), Appendix B1. [Link]

-

Vinggaard, A. M., Joergensen, E. B., & Larsen, J. C. (1999). Sensitive in vitro test systems to determine androgenic/antiandrogenic activity. Toxicology in Vitro, 13(4-5), 655-659. [Link]

-

Handa, H., & Ohkubo, K. (2006). A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells. Journal of Health Science, 52(1), 58-65. [Link]

-

Rajendran, R., & Thangavel, C. (2014). In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. BioMed Research International, 2014, 839478. [Link]

-

Sonneveld, E., Riteco, J. A., Jansen, H. J., Pieterse, B., Brouwer, A., Schoonen, W. G., & van der Burg, B. (2006). Comparison of in vitro and in vivo screening models for androgenic and estrogenic activities. Toxicological Sciences, 89(1), 173-187. [Link]

-

Järveläinen, H., & Mäkinen, J. (2007). In vitro bioassays for androgens and their diagnostic applications. Annals of Medicine, 39(8), 583-593. [Link]

-

Blankvoort, B. M., de Groene, E. M., & van Meeteren-Kreikamp, A. P. (2001). Development of an androgen reporter gene assay (AR-LUX) utilizing a human cell line with an endogenously regulated androgen receptor. Journal of Steroid Biochemistry and Molecular Biology, 79(1-5), 209-215. [Link]

-

Moore, J. T. (2011). Ligand Competition Binding Assay for the Androgen Receptor. In Methods in Molecular Biology (Vol. 776, pp. 241-253). Humana Press. [Link]

-

OECD. (2016). Test No. 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. [Link]

-

Patsnap. (2024). What is the mechanism of Flutamide?. Patsnap Synapse. [Link]

-

OECD. (2022). Test Guideline 251: Rapid Androgen Disruption Activity Reporter (RADAR) Assay. In OECD Guidelines for the Testing of Chemicals, Section 2. OECD Publishing. [Link]

-

Lea, O. A., & French, F. S. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Journal of Biomolecular Screening, 14(3), 298-305. [Link]

-

OECD. (2016). Test No. 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. [Link]

-

Freyberger, A., & Schmuck, G. (2009). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Toxicology Letters, 191(2-3), 214-220. [Link]

-

Kiningham, K. K., & Roberts, S. M. (2001). Flutamide-Induced Cytotoxicity and Oxidative Stress in an In Vitro Rat Hepatocyte System. Toxicological Sciences, 63(1), 123-130. [Link]

-

Labrie, F. (1993). Mechanism of action and pure antiandrogenic properties of flutamide. Cancer, 72(12 Suppl), 3816-3827. [Link]

-

Xenometrix. (n.d.). XenoScreen YES/YAS – Principle of the Estrogen-, Androgen- Screen Tests to detect Endocrine Disruptor Chemicals EDC – OECD TG455. [Link]

-

Wikipedia. (n.d.). Flutamide. [Link]

-

OECD. (2012). Test No. 457: BG1Luc Estrogen Receptor Transactivation Test Method for Identifying Estrogen Receptor Agonists and Antagonists. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. [Link]

-

OECD. (n.d.). Endocrine disrupters. [Link]

-

Wikipedia. (n.d.). Hydroxyflutamide. [Link]

-

Taylor & Francis Online. (n.d.). Hydroxyflutamide – Knowledge and References. [Link]

-

Habib, F. K., & Grant, E. S. (1992). Effects of flutamide and hydroxy-flutamide on the growth of human benign prostatic hyperplasia cells in primary culture: a preliminary report. Journal of Steroid Biochemistry and Molecular Biology, 42(5), 541-546. [Link]

-

U.S. Environmental Protection Agency. (2011). ANDROGEN RECEPTOR BINDING (RAT VENTRAL PROSTATE CYTOSOL) Standard Evaluation Procedure. [Link]

-

EURL ECVAM. (2016). DB-ALM Method Summary n° 456: Steroidogenesis assay using H295R cell line. JRC Big Data Analytics Platform. [Link]

-

Haggard, D. E., & Karmaus, A. L. (2017). Identification of Candidate Reference Chemicals for in vitro Steroidogenesis Assays. Toxicological Sciences, 160(1), 146-160. [Link]

-

Hecker, M., & Hollert, H. (2007). The OECD Validation Program of the H295R Steroidogenesis Assay for the Identification of In Vitro Inhibitors and Inducers of Testosterone and Estradiol Production. Phase 2. Environmental Science and Pollution Research International, 14(1), 23-30. [Link]

-

U.S. Environmental Protection Agency. (2016). In vitro Evaluation of Steroidogenesis: H295R Assay. [Link]

-

Ge, R. S., & Chen, G. R. (2019). Endocrine disruptors of inhibiting testicular 3β-hydroxysteroid dehydrogenase. Chemico-Biological Interactions, 304, 133-140. [Link]

Sources

- 1. What is the mechanism of Flutamide? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. Flutamide - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Hydroxyflutamide - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sensitive in vitro test systems to determine androgenic/antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of an androgen reporter gene assay (AR-LUX) utilizing a human cell line with an endogenously regulated androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 14. Identification of Candidate Reference Chemicals for in vitro Steroidogenesis Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 16. Endocrine disruptors of inhibiting testicular 3β-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The OECD Validation Program of the H295R Steroidogenesis Assay for the Identification of In Vitro Inhibitors and Inducers of Testosterone and Estradiol Production. Phase 2: Inter-Laboratory Pre-Validation Studies (8 pp) - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Understanding Flutamide Beyond its Antiandrogenic Action

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Flutamide in Animal Models

Flutamide is a nonsteroidal antiandrogen agent widely utilized in the treatment of androgen-dependent conditions, most notably prostate cancer.[1][2] Its therapeutic efficacy stems from its ability to competitively inhibit androgen receptors, thereby preventing the binding and action of androgens like testosterone and dihydrotestosterone.[1][3] However, the clinical application of Flutamide has been tempered by instances of severe hepatotoxicity, which are not related to its primary pharmacological action but rather to the complex biotransformation it undergoes in vivo.[4][5] This guide provides a detailed exploration of the pharmacokinetics (PK) and metabolic fate of Flutamide in key preclinical animal models. A thorough understanding of these processes is paramount for drug development professionals to accurately interpret toxicology findings, predict human pharmacokinetic profiles, and mitigate potential safety risks.

The parent drug, Flutamide, is technically a prodrug; it is rapidly and extensively converted to its primary active metabolite, 2-hydroxyflutamide, which is a more potent androgen receptor antagonist.[3][6][7] Concurrently, alternative metabolic pathways generate metabolites, such as 4-nitro-3-(trifluoromethyl)phenylamine (FLU-1), which are implicated in the observed liver injury.[5][8] Therefore, preclinical assessment must not only characterize the exposure of the parent drug and its active metabolite but also investigate the formation of these potentially toxic species across different animal models to establish a relevant framework for human risk assessment.

Pharmacokinetic Profile in Animal Models

Flutamide's journey through the body is characterized by rapid absorption, extensive first-pass metabolism, and significant species-dependent variations.

Absorption and Distribution

Following oral administration, Flutamide is typically well-absorbed.[1][6] However, due to extensive first-pass metabolism in the liver, systemic concentrations of the parent compound are often low.[5][6] The primary active metabolite, 2-hydroxyflutamide, conversely, achieves much higher plasma concentrations than the parent drug.[5]

Both Flutamide and 2-hydroxyflutamide are highly bound to plasma proteins, with binding percentages reported to be 94-96% and 92-94%, respectively.[9] This high degree of protein binding limits the fraction of free drug available for distribution into tissues and for metabolism and clearance.

Metabolism: The Core of Flutamide's Profile

The liver is the principal site of Flutamide metabolism, where it undergoes two major competing pathways: hydroxylation and hydrolysis. These pathways are catalyzed by distinct enzyme systems, and the balance between them varies significantly across species.

-

Hydroxylation (Activation Pathway): The primary metabolic route is the hydroxylation of the isopropyl side chain to form 2-hydroxyflutamide (OH-Flutamide).[3] This reaction is predominantly catalyzed by the cytochrome P450 (CYP) enzyme, specifically CYP1A2 .[8][10][11] Other isoforms like CYP3A4 may play a minor role.[4][12] This metabolite is not only pharmacologically active but is considered the main driver of Flutamide's antiandrogenic effects.[3]

-

Hydrolysis (Toxicity-Associated Pathway): A competing pathway involves the hydrolysis of the amide bond, yielding 4-nitro-3-(trifluoromethyl)phenylamine (FLU-1) .[7][8] This reaction is mediated by carboxylesterases.[8] FLU-1 itself is not the ultimate toxicant but serves as a precursor. It is further metabolized, primarily by CYP3A4 , to reactive N-hydroxylated intermediates that can form adducts with cellular proteins and are considered a key initiating event in Flutamide-induced hepatotoxicity.[5][8]

Excretion

The metabolites of Flutamide are predominantly eliminated from the body via the kidneys and excreted in the urine.[1][12] A smaller portion is excreted in the feces.[9]

Comparative Metabolism and Interspecies Differences

Extrapolating metabolic data from animal models to humans requires a cautious approach, as significant interspecies differences exist for Flutamide. In vitro studies using liver microsomes from various species have been instrumental in elucidating these variations.

-

Human: In human liver microsomes, the formation of the active metabolite, 2-hydroxyflutamide, is the overwhelmingly predominant pathway. The hydrolysis to FLU-1 occurs at a much lower rate.[13]

-

Rat: Rat models are commonly used for initial PK studies. Similar to humans, 2-hydroxyflutamide is a major metabolite in rat plasma.[14] However, rats also exhibit the capacity for further metabolism of FLU-1.[15] Flutamide has also been shown to activate CYP3A in rats, which could influence the metabolism of co-administered drugs.[16]

-

Dog and Pig: In liver microsomes from dogs and pigs, Flutamide undergoes much more extensive hydroxylation compared to humans.[13] Multiple hydroxylated species (mono-, di-, and tri-hydroxylated) have been detected, indicating a more complex metabolic profile in these animals.[13] Chronic studies in dogs have shown expected pharmacological effects like prostate atrophy, consistent with its antiandrogenic mechanism.[17]

-

Mouse: Studies in CYP1A2 knockout mice have definitively confirmed the role of this enzyme. In these mice, the formation of 2-hydroxyflutamide is significantly reduced, leading to higher plasma concentrations of the parent Flutamide and an increased urinary excretion of the alternative metabolite, FLU-1.[18] This shunting of metabolism toward the FLU-1 pathway in the absence of CYP1A2 activity underscores the delicate balance that dictates the drug's safety profile.

These species-specific differences in metabolic pathways are critical considerations for selecting the appropriate animal model for toxicological studies and for interpreting the relevance of findings to human health.

Data Presentation: Pharmacokinetic Parameters in Rats

The following table summarizes key pharmacokinetic parameters for Flutamide and its major active metabolite, 2-hydroxyflutamide, following a single oral administration in male rats. This data is essential for designing preclinical efficacy and toxicology studies, allowing for the establishment of exposure-response relationships.

| Parameter | Flutamide | 2-Hydroxyflutamide |

| Dose (Oral) | 5 mg/kg | 5 mg/kg (of Flutamide) |

| Cmax (ng/mL) | 34.1 | 495.8 |

| Tmax (hr) | 0.5 | 2.0 |

| Half-life (t½) (hr) | 0.45 | 3.8 |

| Data synthesized from Asakawa et al., 1995.[14] |

Visualization of Key Pathways and Workflows

Metabolic Pathway of Flutamide

The diagram below illustrates the principal metabolic transformations of Flutamide, highlighting the activation pathway leading to 2-hydroxyflutamide and the alternative hydrolysis pathway leading to the potentially toxic FLU-1 and its subsequent metabolites.

Caption: Major metabolic pathways of Flutamide.

Experimental Workflow: In Vivo Pharmacokinetic Study

This workflow outlines the critical steps for conducting a single-dose pharmacokinetic study of Flutamide in a rat model, a foundational experiment in preclinical drug development.

Caption: Workflow for a typical in vivo rodent PK study.

Experimental Workflow: In Vitro Metabolism Using Liver Microsomes

This diagram details the procedure for an in vitro metabolism assay using liver microsomes to determine metabolic stability and identify metabolites, a key screening tool in early drug discovery.

Caption: Workflow for an in vitro liver microsome stability assay.

Experimental Protocols for Preclinical Assessment

The following protocols are provided as foundational templates. They must be adapted and optimized based on specific laboratory conditions and analytical equipment capabilities.

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the plasma concentration-time profile of Flutamide and 2-hydroxyflutamide after a single oral dose in rats.

Materials:

-

Male Sprague-Dawley rats (200-250g)

-

Flutamide

-

Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80)

-

Oral gavage needles

-

Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)

-

Equipment for blood collection (e.g., tail vein sampling)

-

Centrifuge

-

-80°C freezer

Methodology:

-

Animal Preparation: Acclimatize rats for at least 3 days. Fast animals overnight (approx. 12 hours) before dosing, with water available ad libitum.

-

Dose Preparation: Prepare a suspension of Flutamide in the selected vehicle at the desired concentration (e.g., 5 mg/mL for a 10 mL/kg dosing volume to achieve a 50 mg/kg dose).

-

Dosing: Weigh each animal and administer the Flutamide suspension via oral gavage. Record the exact time of dosing.

-

Blood Sampling: Collect blood samples (approx. 150-200 µL) into prepared anticoagulant tubes at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.

-

Bioanalysis: Quantify the concentrations of Flutamide and its metabolites in the plasma samples using a validated LC-MS/MS method.[19]

-

Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½).

Protocol 2: In Vitro Metabolism Study Using Liver Microsomes

Objective: To assess the metabolic stability of Flutamide in rat liver microsomes.

Materials:

-

Pooled rat liver microsomes (RLM)

-

Flutamide stock solution (e.g., 10 mM in DMSO)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (or NADPH stock solution)

-

96-well plates or microcentrifuge tubes

-

Incubator/water bath set to 37°C

-

Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

-

LC-MS/MS system

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a master mix containing phosphate buffer and rat liver microsomes (e.g., final concentration of 0.5 mg/mL).

-

Pre-incubation: Add the Flutamide working solution to the RLM mixture to achieve the desired final concentration (e.g., 1 µM). Pre-incubate the plate for 5-10 minutes at 37°C to bring it to temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution. The final volume should be consistent across all samples.

-

Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture into a separate well or tube containing the ice-cold quenching solution. The "0 minute" sample is typically taken immediately after adding NADPH or by adding the quenching solution before the NADPH.

-

Sample Processing: Once all time points are collected, centrifuge the samples (e.g., 3000 x g for 15 minutes) to pellet the precipitated microsomal protein.

-

Analysis: Transfer the supernatant to a new plate or vials for analysis. Analyze the samples by LC-MS/MS to measure the remaining concentration of Flutamide at each time point.

-

Data Analysis: Plot the natural log of the percentage of Flutamide remaining versus time. The slope of the linear portion of this curve corresponds to the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

Conclusion

The pharmacokinetic and metabolic profile of Flutamide is complex, defined by a rapid conversion to an active metabolite and a parallel pathway that can lead to toxic byproducts. Animal models, particularly rodents, are indispensable for dissecting these pathways. However, the notable interspecies differences in metabolic rates and routes necessitate a careful and informed selection of models and study designs. For drug development professionals, a comprehensive characterization of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Flutamide and its analogs in relevant preclinical species is not merely a regulatory requirement but a fundamental step in building a robust safety and efficacy profile before advancing to human trials. The workflows and protocols outlined in this guide provide a solid foundation for conducting these critical investigations.

References

- Goda, Y., et al. (2006). Detection of a new N-oxidized metabolite of flutamide, N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine, in human liver microsomes and urine of prostate cancer patients. Drug Metabolism and Disposition, 34(7), 1147-1154. [Source available online]

- Asakawa, N., Koyama, M., & Yamashita, K. (1995). Studies on the Metabolic Fate of Flutamide (1): Plasma Concentration after Single Administration and Protein Binding in Rats. Drug Metabolism and Pharmacokinetics, 10(4), 349-357. [Source available online]

- Kang, P., et al. (2008). In vitro covalent binding of flutamide to liver microsomes and hepatocytes and the link between metabolism and hepatotoxicity in rats. Xenobiotica, 38(1), 1-15. [Source available online]

- Kang, P., et al. (2008). Bioactivation of flutamide metabolites by human liver microsomes. Drug Metabolism and Disposition, 36(7), 1425-1437. [Source available online]

- Shweta, S. (2023). Flutamide. In: StatPearls [Internet]. StatPearls Publishing. [Source available online]

- Ohbuchi, M., et al. (2000). In Vitro Effects of Fluoroquinolone Anti-bacterial Agents on Flutamide Metabolism in Human Liver Microsomes. Biological & Pharmaceutical Bulletin, 23(1), 8-11. [Source available online]

- Goda, Y., et al. (2006). Metabolism of flutamide and three of its metabolites in human liver microsomes. Drug Metabolism and Disposition, 34(7), 1147-1154. [Source available online]

- Shet, M. S., et al. (1997). Metabolism of the antiandrogenic drug (Flutamide) by human CYP1A2. Drug Metabolism and Disposition, 25(11), 1298-1303. [Source available online]

- Neri, R. (1989). Pharmacology and pharmacokinetics of flutamide. Urology, 34(4 Suppl), 19-21. [Source available online]

- Tevell, A., et al. (2006). Flutamide metabolism in four different species in vitro and identification of flutamide metabolites in human patient urine by high performance liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 41(5), 604-616. [Source available online]

- Brogden, R. N., & Chrisp, P. (1991). Flutamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in advanced prostatic cancer. Drugs & Aging, 1(2), 104-119. [Source available online]

- Vancova, O., et al. (1987). Nonsteroid antiandrogen inhibiting effect on testosterone metabolism in rat prostate and liver. Endocrinologia Experimentalis, 21(3), 181-190. [Source available online]

- Eagon, P. K., et al. (1992). Effect of Antiandrogen Flutamide on Measures of Hepatic Regeneration in Rats. Digestive Diseases and Sciences, 37(7), 1102-1108. [Source available online]

- Schulz, M., et al. (1988). The pharmacokinetics of flutamide and its major metabolites after a single oral dose and during chronic treatment. European Journal of Clinical Pharmacology, 34(6), 633-636. [Source available online]

- Goda, Y., et al. (2007). Metabolism and Hepatic Toxicity of Flutamide in Cytochrome P450 1A2 Knockout SV129 Mice. Biological & Pharmaceutical Bulletin, 30(2), 348-352. [Source available online]

- Al-Majed, A. R., et al. (2023). Innovative Potentiometric Quantification of Flutamide Using Novel Ion-Selective Electrodes with Sulfonphthalein Dyes. Brazilian Journal of Analytical Chemistry, 10(41), 1-17. [Source available online]

- Schulz, M., et al. (1988). The pharmacokinetics of flutamide and its major metabolites after a single oral dose and during chronic treatment. European Journal of Clinical Pharmacology, 34(6), 633-636. [Source available online]

- Jackson, J. P., et al. (2018). A Screen of Approved Drugs Identifies the Androgen Receptor Antagonist Flutamide and Its Pharmacologically Active Metabolite 2-Hydroxy-Flutamide as Heterotropic Activators of Cytochrome P450 3A In Vitro and In Vivo. Drug Metabolism and Disposition, 46(10), 1438-1445. [Source available online]

- Sabale, V., Jiwankar, M., & Sabale, P. (2023). Bioanalytical method development, validation and quantification of flutamide in spiked rat plasma by using high-performance liquid chromatography. Future Journal of Pharmaceutical Sciences, 9(1), 59. [Source available online]

- Dadashzadeh, S., & Shokoohinia, Y. (2016). A Simple, Fast, Low Cost, HPLC/UV Validated Method for Determination of Flutamide: Application to Protein Binding Studies. Iranian Journal of Pharmaceutical Research, 15(Suppl), 195-202. [Source available online]

- Svensson, A., et al. (2012). Flutamide treatment induces anxiolytic-like behavior in adult castrated rats. Pharmacological Reports, 64(2), 349-356. [Source available online]

- McIntyre, B. S., et al. (2004). Androgen-Mediated Development in Male Rat Offspring Exposed to Flutamide in Utero: Permanence and Correlation of Early Postnatal Changes in Anogenital Distance and Nipple Retention with Malformations in Androgen-Dependent Tissues. Toxicological Sciences, 78(1), 134-145. [Source available online]

- Peña, N., et al. (2017). In vitro and in vivo effect of flutamide on steroid hormone secretion in canine and human inflammatory breast cancer cell lines. Veterinary and Comparative Oncology, 15(4), 1478-1491. [Source available online]

- Sharma, R. P., et al. (2020). Development and evaluation of a harmonized whole body physiologically based pharmacokinetic PBPK model for flutamide in rats and its extrapolation to humans. Environmental Research, 182, 108948. [Source available online]

- Sabale, V., Jiwankar, M., & Sabale, P. (2023). Bioanalytical method development, validation and quantification of flutamide in spiked rat plasma by using high-performance liquid chromatography. Future Journal of Pharmaceutical Sciences, 9(1), 59. [Source available online]

- BC Cancer Agency. (2014). Flutamide. Cancer Drug Manual. [Source available online]

- Salgado, H. R. N., & de Oliveira, M. A. (2005). Determination of Flutamide in Tablets by High-Performance Liquid Chromatography. Acta Farmacéutica Bonaerense, 24(2), 250-253. [Source available online]

- Medscape. (n.d.). Flutamide dosing, indications, interactions, adverse effects, and more. Medscape Drug Reference. [Source available online]

- Wikipedia. (n.d.). Flutamide. [Source available online]

- Upreti, C., & Min, J. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Source available online]

- Al-Musawi, S., et al. (2023). Reducing the effective dosage of flutamide on prostate cancer cell lines through combination with selenium nanoparticles: An in-vitro study. Heliyon, 9(6), e17056. [Source available online]

- Frank, D., et al. (2004). Chronic effects of flutamide in male beagle dogs. Toxicologic Pathology, 32(2), 243-249. [Source available online]

- Upreti, C., & Min, J. (2017). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In: Methods in Molecular Biology. Humana Press, New York, NY. [Source available online]

Sources

- 1. Flutamide: an antiandrogen for advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flutamide - Wikipedia [en.wikipedia.org]

- 3. Pharmacology and pharmacokinetics of flutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioactivation of flutamide metabolites by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacokinetics of flutamide and its major metabolites after a single oral dose and during chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bccancer.bc.ca [bccancer.bc.ca]

- 10. In Vitro Effects of Fluoroquinolone Anti-bacterial Agents on Flutamide Metabolism in Human Liver Microsomes [jstage.jst.go.jp]

- 11. Metabolism of the antiandrogenic drug (Flutamide) by human CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Flutamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Flutamide metabolism in four different species in vitro and identification of flutamide metabolites in human patient urine by high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies on the Metabolic Fate of Flutamide (1) : Plasma Concentration after Single Administration and Protein Binding in Rats | Semantic Scholar [semanticscholar.org]

- 15. Nonsteroid antiandrogen inhibiting effect on testosterone metabolism in rat prostate and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Screen of Approved Drugs Identifies the Androgen Receptor Antagonist Flutamide and Its Pharmacologically Active Metabolite 2-Hydroxy-Flutamide as Heterotropic Activators of Cytochrome P450 3A In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chronic effects of flutamide in male beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolism and hepatic toxicity of flutamide in cytochrome P450 1A2 knockout SV129 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bioanalytical method development, validation and quantification of flutamide in spiked rat plasma by using high-perform… [ouci.dntb.gov.ua]

A Technical Guide to the Early-Stage Preclinical Evaluation of Hydroxyflutamide for Hormone-Dependent Cancers

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of nonsteroidal anti-androgens, using Hydroxyflutamide, the active metabolite of Flutamide, as a core example. We will move beyond simple procedural lists to explore the scientific rationale behind experimental design, ensuring a robust and self-validating research cascade from mechanism to in vivo proof-of-concept.

Introduction: Targeting the Androgen Receptor in Hormone-Dependent Cancers

Hormone-dependent cancers, particularly prostate cancer, are driven by steroid hormones that promote malignant cell growth and survival.[1][2] The androgen receptor (AR), a nuclear receptor activated by androgens like testosterone and its more potent metabolite dihydrotestosterone (DHT), is the central mediator of this process.[3][4][5] Consequently, blocking the AR signaling pathway has been a cornerstone of prostate cancer therapy for decades.[2]

Flutamide, a first-generation nonsteroidal anti-androgen (NSAA), emerged as a key therapeutic agent.[5][6] It's crucial to understand that Flutamide itself is a prodrug. Following oral administration, it is rapidly metabolized in the liver to its active form, 2-hydroxyflutamide (hereafter referred to as Hydroxyflutamide), which is responsible for the drug's therapeutic effect.[7][8][9][10] This guide will focus on the preclinical evaluation of this active metabolite, providing a template for assessing similar AR antagonists.

Core Mechanism of Action: Competitive Antagonism of the Androgen Receptor

The primary mechanism of Hydroxyflutamide is its function as a selective, competitive antagonist of the androgen receptor.[6][11] In a normal physiological state, the binding of DHT to the AR in the cytoplasm induces a conformational change. This change causes the dissociation of heat shock proteins, leading to receptor dimerization, nuclear translocation, and binding to specific DNA sequences known as Androgen Response Elements (AREs). This cascade ultimately activates the transcription of genes responsible for prostate cell growth and survival.[4][12]

Hydroxyflutamide directly obstructs this pathway. It competes with endogenous androgens for the same ligand-binding pocket on the AR.[6][7] By binding to the receptor, it prevents the necessary conformational changes, thereby inhibiting nuclear translocation and subsequent gene expression that drives cancer cell proliferation.[4][7]

Caption: Androgen Receptor signaling pathway and inhibition by Hydroxyflutamide.

Preclinical In Vitro Evaluation Cascade

The initial phase of research focuses on quantifying the compound's interaction with its target and its effect on cancer cells in a controlled environment. This multi-assay approach provides a foundational understanding of potency, selectivity, and cellular activity.

Target Engagement: Androgen Receptor Competitive Binding Assay

Scientific Rationale: The first critical question is whether the compound binds to its intended target and with what affinity. A competitive binding assay directly measures the ability of a test compound (Hydroxyflutamide) to displace a known high-affinity radiolabeled ligand (e.g., [³H]R1881, a synthetic androgen) from the AR. The resulting data are used to calculate the inhibitory constant (Ki) or IC50, providing a quantitative measure of binding affinity.[13][14] A lower Ki or IC50 value signifies higher binding affinity.

Caption: Workflow for an AR-mediated reporter gene assay.

Step-by-Step Protocol: Luciferase Reporter Assay

-

Cell Culture: Culture an appropriate cell line (e.g., human prostate cancer PC-3 cells stably expressing AR, or T47D breast cancer cells) in a 96-well plate. [15]The cells must contain a reporter construct where luciferase expression is driven by an ARE-containing promoter.

-

Treatment: Replace the culture medium with a medium containing a fixed, sub-maximal concentration of an androgen agonist (e.g., 0.1 nM DHT).

-

Compound Addition: Immediately add serial dilutions of Hydroxyflutamide to the wells. Include controls for basal activity (no DHT), maximal activation (DHT only), and vehicle control.

-

Incubation: Incubate the cells for 24-48 hours to allow for transcription and translation of the luciferase enzyme.

-

Cell Lysis: Aspirate the medium and lyse the cells using a suitable lysis buffer.

-

Luminescence Measurement: Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate. Measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the data to the "DHT only" control (100% activity) and plot the percentage of activity against the log concentration of Hydroxyflutamide to determine its functional IC50.

Phenotypic Effect: Cell Proliferation Assay